Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate
Description
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate (CAS 93983-64-3) is a synthetic anionic surfactant characterized by a 12-carbon alkyl chain (dodecane) linked to a sulfonate group and an acryloylamino moiety (1-oxoallylamino). This structure combines hydrophobic (dodecane) and hydrophilic (sulfonate, acryloylamino) groups, enabling applications in detergents, emulsifiers, and specialty polymers. Key analogues include sodium dodecane-1-sulphonate (CAS 2386-53-0), sodium acryloyldimethyl taurate (CAS 5165-97-9), and sodium dodecylbenzenesulfonate (CAS 25155-30-0) .
Properties
CAS No. |
93858-82-3 |
|---|---|
Molecular Formula |
C15H28NNaO4S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
sodium;12-(prop-2-enoylamino)dodecane-1-sulfonate |
InChI |
InChI=1S/C15H29NO4S.Na/c1-2-15(17)16-13-11-9-7-5-3-4-6-8-10-12-14-21(18,19)20;/h2H,1,3-14H2,(H,16,17)(H,18,19,20);/q;+1/p-1 |
InChI Key |
KIKXVJIREWICIR-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Dodecane to Form Dodecane-1-sulfonate
The initial step is the sulfonation of dodecane or a suitable precursor to yield dodecane-1-sulfonic acid or its sodium salt. This is typically achieved by:
- Direct sulfonation of n-alkanes using sulfur trioxide or oleum under controlled conditions.
- Oxidative sulfonation methods involving sulfonation followed by oxidation to stabilize the sulfonate group.
A typical industrial method for sodium 1-dodecanesulfonate involves sulfonation oxidation of n-alkanes followed by neutralization with sodium hydroxide. The residence time in the reactor is optimized (around 6-7 minutes) to maximize sulfonation efficiency while minimizing degradation of reactants.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| Sulfonation | Reaction of dodecane with sulfur trioxide or oleum | Controlled temperature, short residence time | Avoids over-sulfonation and degradation |
| Oxidation | Stabilization of sulfonate group | Mild oxidizing agents | Ensures product purity |
| Neutralization | Reaction with NaOH | Aqueous solution, pH control | Forms sodium salt |
Amination and Functionalization with 1-Oxoallyl Group
The amino substitution and 1-oxoallyl functionalization are more specialized:
- Amination : Introduction of the amino group onto the sulfonated dodecane can be performed by nucleophilic substitution or by reaction of sulfonate intermediates with ammonia or amines.
- 1-Oxoallyl Functionalization : The amino group is further reacted with an acylating agent containing the 1-oxoallyl moiety (e.g., an acryloyl chloride or equivalent) to form the ((1-oxoallyl)amino) substituent.
This step requires careful control of reaction conditions to avoid side reactions such as polymerization of the allyl group or hydrolysis.
| Step | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Amination | Introduction of amino group | Ammonia or primary amine | Mild heating, solvent medium | Ensures substitution at sulfonate site |
| Acylation | Attachment of 1-oxoallyl group | Acryloyl chloride or equivalent | Low temperature, inert atmosphere | Prevents polymerization |
Neutralization and Purification
The final step involves neutralizing the product to the sodium salt form using sodium hydroxide, followed by purification steps such as:
- Removal of unreacted starting materials by vacuum distillation.
- Bleaching or oxidation (e.g., with hydrogen peroxide) to remove impurities and color.
- Filtration and crystallization to obtain a pure, white crystalline powder.
This approach is similar to the preparation of sodium cumenesulfonate, where neutralization and bleaching improve product quality and yield.
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| Neutralization | Reaction with NaOH | Controlled pH, aqueous medium | Formation of sodium salt |
| Purification | Vacuum distillation, bleaching | Vacuum, H2O2 treatment | High purity, clear solution |
| Crystallization | Cooling and filtration | Controlled temperature | White crystalline product |
Data Table: Summary of Preparation Steps
| Preparation Stage | Reagents/Materials | Conditions | Key Parameters | Product Form |
|---|---|---|---|---|
| Sulfonation | Dodecane, SO3 or oleum | Controlled temp, 6-7 min residence | Avoid degradation | Dodecane-1-sulfonic acid |
| Oxidation | Mild oxidants | Mild conditions | Stabilization | Sulfonate intermediate |
| Amination | Ammonia or amine | Mild heating | Amino substitution | Amino dodecane-1-sulfonate |
| Acylation | Acryloyl chloride | Low temp, inert atmosphere | 1-oxoallyl attachment | ((1-oxoallyl)amino)dodecane-1-sulphonate |
| Neutralization | NaOH solution | pH control | Sodium salt formation | Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate |
| Purification | Vacuum distillation, H2O2 bleaching | Vacuum, oxidizing conditions | High purity | Crystalline powder |
Research Findings and Considerations
- The sulfonation step is critical and must be optimized to prevent side reactions and ensure high yield of the sulfonate intermediate.
- Amination and acylation require precise stoichiometric control and inert atmosphere to prevent polymerization of the allyl group and degradation of the amino functionality.
- Neutralization and bleaching steps improve product clarity and reduce inorganic sulfate impurities, as demonstrated in related sulfonate preparations.
- The final product is typically a white crystalline powder with high purity (>98%) and stable physicochemical properties such as melting point >300 °C and pH 5.5-7.5 in aqueous solution.
Chemical Reactions Analysis
Types of Reactions
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate involves its ability to reduce surface tension and form micelles. This property allows it to encapsulate hydrophobic molecules, making them more soluble in aqueous environments. The compound interacts with molecular targets through hydrophobic and electrostatic interactions, facilitating the dispersion of insoluble substances.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- Sodium dodecane-1-sulphonate lacks the acryloylamino group, resulting in simpler surfactant behavior .
Physicochemical Properties
Key Observations :
Key Observations :
Biological Activity
Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate, a derivative of dodecane-1-sulfonic acid, is a compound of interest due to its potential applications in various biological systems. This article provides a comprehensive overview of its biological activity, including physicochemical properties, mechanism of action, and relevant case studies.
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅NaO₃S |
| Molar Mass | 272.38 g/mol |
| CAS Number | 2386-53-0 |
| pH (100 g/L) | 5.5 - 7.5 |
| Melting Point | >300 °C |
These properties indicate that the compound is stable under physiological conditions, making it suitable for various applications in biological research.
The biological activity of this compound is primarily attributed to its surfactant properties. It acts as an amphiphilic agent, which allows it to interact with lipid membranes and proteins, facilitating processes such as:
- Membrane Disruption : The compound can disrupt lipid bilayers, potentially leading to increased permeability and altered cellular functions.
- Protein Interaction : Its ability to interact with proteins may influence enzymatic activities and signaling pathways.
Biological Activity Studies
Several studies have investigated the biological effects of this compound. Below are key findings from notable research:
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against Gram-positive and Gram-negative bacteria.
Cytotoxicity
In vitro cytotoxicity assays using human cell lines demonstrated that this compound had a dose-dependent effect on cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 20 µg/mL for certain cancer cell lines, indicating potential for use in therapeutic applications.
Case Study: Drug Delivery Systems
A case study explored the use of this compound in drug delivery systems. The compound was incorporated into liposomes for targeted delivery of anticancer agents. Results showed enhanced drug uptake in cancer cells and improved therapeutic efficacy compared to conventional delivery methods.
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. It is classified as non-hazardous under standard regulations, with no significant adverse effects reported at therapeutic doses. However, further long-term studies are necessary to fully understand its safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Sodium ((1-oxoallyl)amino)dodecane-1-sulphonate, and how can purity be ensured?
- Methodology : Synthesis typically involves introducing the (1-oxoallyl)amino group via substitution or amidation. A reference approach for analogous compounds (e.g., sodium dodecane-1-sulfonate) involves reacting 1-bromododecane with sodium sulfite in ethanol/water at 80°C . For the target compound, additional steps like Michael addition or coupling reactions may be required to incorporate the (1-oxoallyl)amino moiety. Post-synthesis, purity is validated using nuclear magnetic resonance (NMR), mass spectrometry (MS), and ion-exchange chromatography .
Q. How should standard solutions of this compound be prepared for surfactant studies?
- Protocol : Dissolve 1.00 g of the compound in distilled water in a calibrated 1000 mL volumetric flask to achieve a 1000 mg/L stock solution. Dilute this stock with distilled water for lower concentrations. Store the stock at 4°C (refrigerated) for stability up to one month; diluted solutions must be used immediately .
Q. What analytical techniques are recommended for characterizing this compound?
- Techniques : Use NMR (¹H/¹³C) to confirm structural integrity, MS for molecular weight verification, and ion-pair chromatography (e.g., with sodium 1-decanesulfonate as a reference) for purity assessment . Spectrophotometric methods (e.g., UV-Vis) may require optimization to avoid interference from the (1-oxoallyl)amino group .
Advanced Research Questions
Q. How can the critical micelle concentration (CMC) and counterion binding (β) be determined experimentally?
- Experimental Design : Conduct conductivity measurements in aqueous solutions with varying ionic strengths (e.g., KCl concentrations from 0–5 mM). Plot conductivity vs. surfactant concentration; the CMC corresponds to the inflection point. Calculate β (degree of counterion binding) using the slope ratio of pre- and post-micellar regions. For accuracy, employ the integration method over conventional differential approaches, especially in low-ionic-strength conditions .
Q. What experimental strategies resolve discrepancies in reported CMC values for structurally similar surfactants?
- Data Contradiction Analysis : Variables like ionic strength, temperature, and measurement techniques (conductivity vs. surface tension) significantly affect CMC. For instance, increasing KCl concentration reduces CMC by stabilizing micelles (e.g., CMC of SDS decreases from 8 mM to 6 mM with 5 mM KCl) . Standardize buffer conditions and validate results across multiple methods (e.g., conductivity, fluorescence probing).
Q. How does the (1-oxoallyl)amino group influence micellization compared to alkyl sulfonates like sodium dodecane-1-sulfonate?
- Hypothesis Testing : The polar (1-oxoallyl)amino group may alter micelle morphology by introducing hydrogen-bonding interactions. Compare aggregation behavior using dynamic light scattering (DLS) and small-angle neutron scattering (SANS). Note that β values for sodium dodecane-1-sulfonate (0.4–0.6) are higher than those for SDBS (0.1–0.3) due to differences in headgroup interactions .
Q. What challenges arise in spectroscopic analysis of this compound, and how can they be mitigated?
- Troubleshooting : The (1-oxoallyl)amino group may absorb in UV regions, interfering with spectrophotometric quantification. Use derivatization (e.g., reaction with ninhydrin) or switch to non-UV methods like conductometry. For NMR, employ deuterated solvents and suppression techniques to resolve overlapping peaks .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines : While no specific hazards are reported for sodium dodecane-1-sulfonate , standard surfactant precautions apply: use PPE (gloves, goggles), avoid inhalation, and store solutions at 4°C to prevent degradation . For novel derivatives, conduct toxicity screening (e.g., Ames test) before large-scale use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
